

An In-depth Technical Guide to Sumanirole Maleate: Chemical Structure and Properties

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This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **Sumanirole maleate**. It is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details the methodologies for key experiments and presents quantitative data in a structured format for ease of comparison.

Chemical Identity and Structure

Sumanirole is a potent and selective dopamine D2 receptor agonist.[1][2][3] Its chemical name is (5R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one. It is commonly supplied as a maleate salt.[4][5]

Table 1: Chemical Identifiers for Sumanirole Maleate



Identifier	Value	
IUPAC Name	(5R)-5,6-dihydro-5-(methylamino)-4H- imidazo[4,5,1-ij]quinolin-2(1H)-one (2Z)-2- butenedioate	
Synonyms	PNU-95666, U-95666E	
CAS Number	179386-44-8	
Molecular Formula	C11H13N3O · C4H4O4	
Molecular Weight	319.31 g/mol	
SMILES	O=C1N(CINVALID-LINK C2)C3=C2C=CC=C3N1.O=C(O)/C=C\C(O)=O	
InChI Key	VOJRMYBBPKNLLI-ORHWHDKWSA-N	

Physicochemical Properties

Sumanirole maleate is a white to beige powder. Its solubility and other physical characteristics are critical for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of Sumanirole Maleate



Property	Value	
Physical Form	Powder	
Color	White to beige	
Melting Point	Not explicitly stated in search results.	
Solubility	Water: 10 mg/mL (clear solution), Soluble to 100 mM. DMSO: 16 mg/mL, Soluble to 100 mM.	
Optical Activity	[α]/D -22 to -32° (c = 1 in H ₂ O)	
рКа	Not explicitly stated in search results.	
Purity	≥98% (by HPLC)	
Storage	Store at -20°C, desiccated	

Pharmacological Properties

Sumanirole is a high-affinity dopamine D2 receptor agonist with notable selectivity over other dopamine receptor subtypes. This selectivity is a key feature of its pharmacological profile.

Table 3: Pharmacological Data for Sumanirole

Parameter	Receptor	Value (nM)
Binding Affinity (Ki)	D2	9.0
D3	1940	
D4	>2190	_
D1	>7140	_
Functional Potency (EC ₅₀)	D2	17 - 75

Experimental Protocols

This section outlines the general methodologies for key experiments related to the characterization of **Sumanirole maleate**.



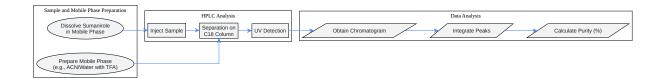
Synthesis of Sumanirole

While a detailed step-by-step synthesis protocol for Sumanirole is not publicly available in the provided search results, the literature indicates that it can be synthesized from quinoline precursors. The synthesis involves the formation of the imidazo[4,5,1-ij]quinolin-2(1H)-one core structure and the introduction of the (R)-methylamino group at the 5-position. The synthesis of analogues often involves protection and deprotection steps of the amine and amide functionalities to achieve selective alkylation.

Purity Analysis by HPLC

The purity of **Sumanirole maleate** is typically assessed by High-Performance Liquid Chromatography (HPLC).

Workflow for HPLC Purity Analysis



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Fig. 1: General workflow for HPLC purity analysis of **Sumanirole maleate**.

A general Reverse-Phase HPLC (RP-HPLC) method would involve:

Column: A C18 stationary phase.

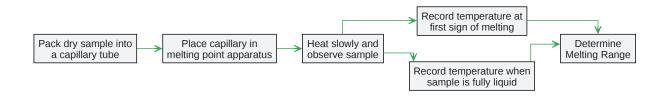


- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with trifluoroacetic acid).
- Detection: UV detection at a wavelength where Sumanirole maleate has significant absorbance.
- Quantification: The percentage purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Determination of Physicochemical Properties

The melting point can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination



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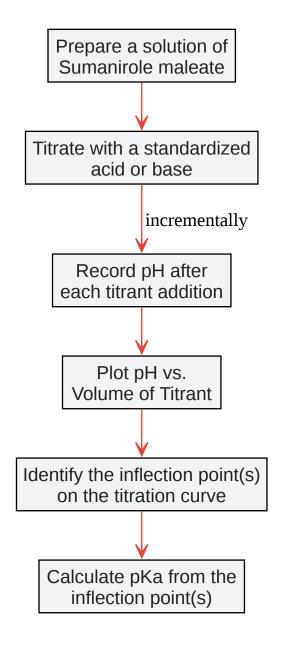
Fig. 2: Workflow for determining the melting point of a solid compound.

The procedure involves packing a small amount of the powdered sample into a capillary tube, placing it in a melting point apparatus, and heating it gradually while observing the sample. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination





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Fig. 3: Workflow for determining the pKa of a compound by potentiometric titration.

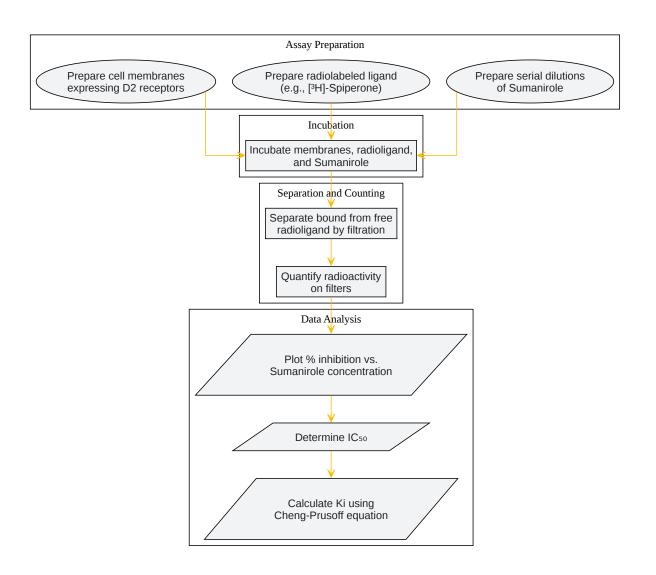
This method involves dissolving the compound in a suitable solvent and titrating it with a standardized solution of an acid or base. The pH of the solution is measured after each addition of the titrant, and the data is used to construct a titration curve. The pKa value corresponds to the pH at the half-equivalence point.

Pharmacological Assays

This assay is used to determine the binding affinity (Ki) of Sumanirole for dopamine receptors.



Workflow for Radioligand Binding Assay



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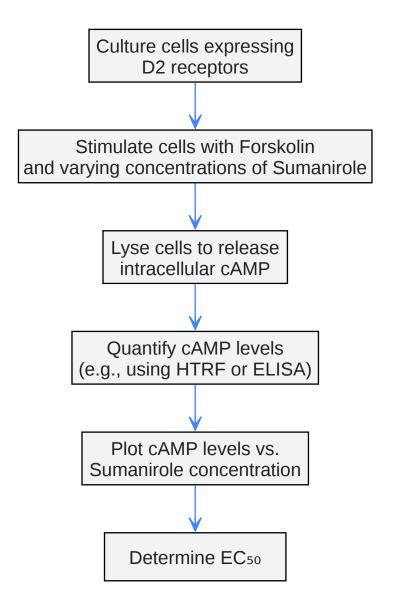


Fig. 4: Workflow for a competitive radioligand binding assay.

The assay measures the ability of unlabeled Sumanirole to compete with a radiolabeled ligand for binding to the D2 receptor. The concentration of Sumanirole that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Ki.

This functional assay measures the effect of Sumanirole on the downstream signaling of the D2 receptor.

Workflow for cAMP Accumulation Assay



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Fig. 5: Workflow for a cAMP accumulation assay to measure Gi-coupled receptor agonism.

Since the D2 receptor is a Gi-coupled receptor, its activation by an agonist like Sumanirole inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells are typically stimulated with forskolin to increase basal cAMP levels, and the ability of Sumanirole to reduce these levels is measured.

Mechanism of Action and Signaling Pathways

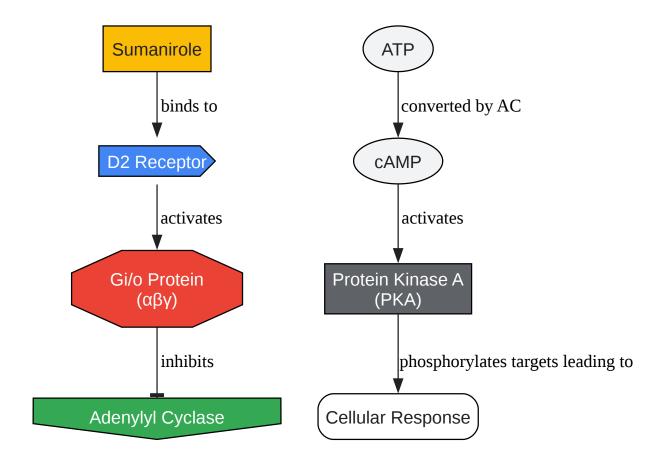
Sumanirole exerts its effects by acting as an agonist at the dopamine D2 receptor. The activation of the D2 receptor, a G protein-coupled receptor (GPCR), initiates intracellular signaling cascades.

G Protein-Dependent Signaling

The canonical signaling pathway for the D2 receptor involves coupling to inhibitory G proteins (Gi/o).

Dopamine D2 Receptor G Protein-Dependent Signaling Pathway





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Fig. 6: G protein-dependent signaling pathway of the dopamine D2 receptor.

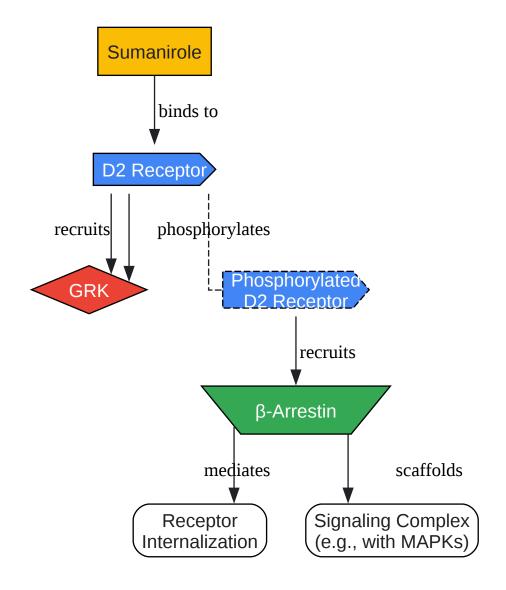
Upon binding of Sumanirole, the D2 receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase. This reduces the conversion of ATP to cAMP, thereby lowering intracellular cAMP levels and decreasing the activity of protein kinase A (PKA).

β-Arrestin-Dependent Signaling

In addition to G protein-mediated signaling, GPCRs like the D2 receptor can also signal through β -arrestin pathways.

Dopamine D2 Receptor β-Arrestin Recruitment





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Fig. 7: β -arrestin recruitment to the dopamine D2 receptor.

Agonist binding can lead to the phosphorylation of the D2 receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β -arrestin, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. Assays such as Bioluminescence Resonance Energy Transfer (BRET) can be used to study the recruitment of β -arrestin to the D2 receptor.

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